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molecular formula C10H7NO3 B1318118 3-(4-Cyano-phenyl)-2-oxo-propionic acid CAS No. 43229-87-4

3-(4-Cyano-phenyl)-2-oxo-propionic acid

Cat. No. B1318118
M. Wt: 189.17 g/mol
InChI Key: YMOQJIWHKXKWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04374829

Procedure details

Hydrolyze ethyl 2-oxo-3-p-cyanophenylpropionate, prepared in Example 72, by stirring in 5% sodium hydroxide at room temperature overnight, washing the reaction mixture with ether, acidifying the aqueous layer to pH 2 with conc. HCl, extracting the product into a mixture of ether and ethyl acetate, and removing the solvent to obtain 2-oxo-3-p-cyanophenylpropionic acid. Reductively couple the acid with the ethyl ester of L-homophenylalanine in the presence of sodium cyanoborohydride in the manner described in Example 13 and purify as described in that Example to obtain the mixture of diastereoisomers of N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-D,L-p-cyanophenylalanine. Condense this with benzyl L-prolinate hydrochloride in dimethylformamide by the use of the diphenylphosphoryl azide reagent in the manner described in Example 13 to obtain the mixture of diastereoisomers of N-(1-(S)-carbethoxy-3-phenylpropyl)-D,L-p-cyanophenylalanyl-L-proline benzyl ester. Hydrogenate this intermediate in ethanol containing hydrogen chloride over palladium on carbon catalyst as described in Example 72 and work up as outlined there to obtain the desired product as a mixture of diastereoisomers.
Name
ethyl 2-oxo-3-p-cyanophenylpropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]#[N:16])=[CH:11][CH:10]=1)[C:3]([O:5]CC)=[O:4]>[OH-].[Na+]>[O:1]=[C:2]([CH2:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]#[N:16])=[CH:13][CH:14]=1)[C:3]([OH:5])=[O:4] |f:1.2|

Inputs

Step One
Name
ethyl 2-oxo-3-p-cyanophenylpropionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C(=O)OCC)CC1=CC=C(C=C1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washing the reaction mixture with ether
EXTRACTION
Type
EXTRACTION
Details
extracting the product
ADDITION
Type
ADDITION
Details
into a mixture of ether and ethyl acetate
CUSTOM
Type
CUSTOM
Details
removing the solvent

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)O)CC1=CC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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